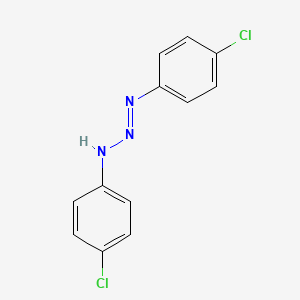![molecular formula C17H16N6OS B14158108 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that features a 1,2,4-triazole ring, a pyridine ring, and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfanyl group: The 1,2,4-triazole derivative is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Formation of the imine linkage: The final step involves the condensation of the sulfanyl-triazole derivative with a pyridine-3-carbaldehyde to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the 1,2,4-triazole ring, which is known for its biological activities.
Biological Studies: The compound can be used in studies to understand the interaction of triazole derivatives with various biological targets.
Industrial Applications:
作用機序
The mechanism of action of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is likely related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The imine linkage and sulfanyl group may also contribute to its biological activity by interacting with cellular components .
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and are known for their antimicrobial and anticancer activities.
Imidazole derivatives: These compounds have a similar nitrogen-containing ring and exhibit a wide range of biological activities.
Indole derivatives: These compounds also contain a nitrogen heterocycle and are known for their diverse biological activities.
特性
分子式 |
C17H16N6OS |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N6OS/c1-23-16(14-7-3-2-4-8-14)21-22-17(23)25-12-15(24)20-19-11-13-6-5-9-18-10-13/h2-11H,12H2,1H3,(H,20,24)/b19-11+ |
InChIキー |
UKEOUWSYASHDFY-YBFXNURJSA-N |
異性体SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)C3=CC=CC=C3 |
溶解性 |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



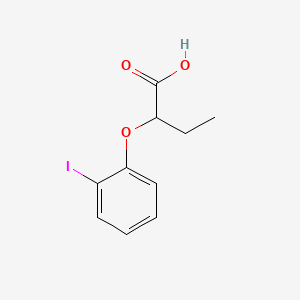
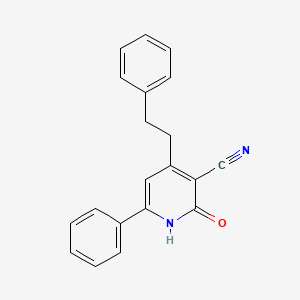
![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
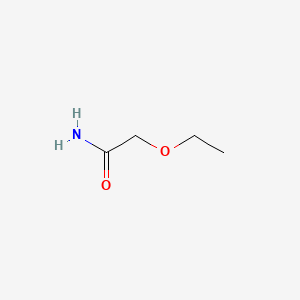
![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)

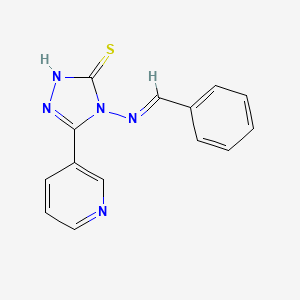
![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)


![(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B14158085.png)
